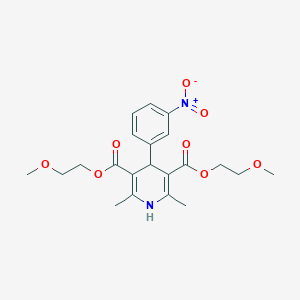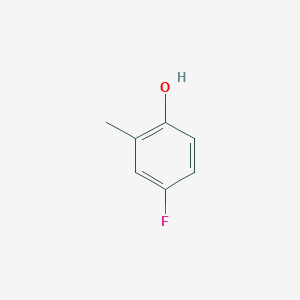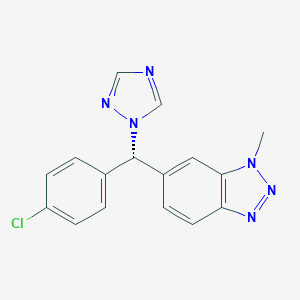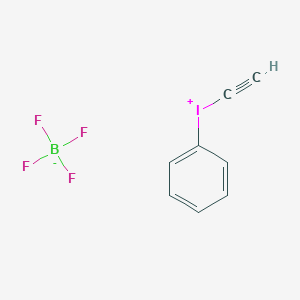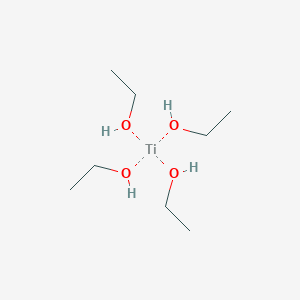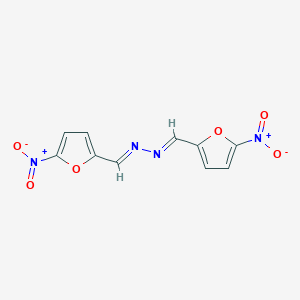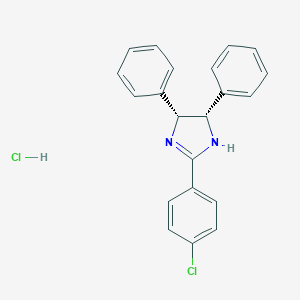
2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride (clonidine hydrochloride) is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It acts as an agonist of the alpha-2 adrenergic receptor, which regulates the release of norepinephrine, a neurotransmitter that affects blood pressure, heart rate, and attention.
作用機序
Clonidine hydrochloride acts as an agonist of the alpha-2 adrenergic receptor, which is located in the presynaptic membrane of noradrenergic neurons. By binding to this receptor, clonidine inhibits the release of norepinephrine, which reduces sympathetic nervous system activity and lowers blood pressure. In addition, clonidine can also bind to other receptors, such as imidazoline receptors and opioid receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Clonidine hydrochloride has a wide range of biochemical and physiological effects, including:
- Decreased sympathetic nervous system activity
- Lowered blood pressure
- Reduced heart rate
- Increased parasympathetic nervous system activity
- Sedation and drowsiness
- Analgesia (pain relief)
- Anxiolysis (anxiety reduction)
- Antidepressant effects
- Attenuation of opioid withdrawal symptoms
実験室実験の利点と制限
Clonidine hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for alpha-2 adrenergic receptors
- Availability of specific antagonists and radioligands for receptor binding studies
- Well-established pharmacokinetics and pharmacodynamics in humans and animals
- Extensive clinical and preclinical data on its safety and efficacy
Some of the limitations include:
- Non-specific effects on other receptor systems
- Sedative and hypotensive effects that may interfere with behavioral and physiological measurements
- Limited brain penetration and distribution, which may restrict its use in neuropharmacological studies
- Lack of data on its long-term effects and potential toxicity in humans and animals
将来の方向性
Clonidine hydrochloride has several potential future directions for research, including:
- Development of novel alpha-2 adrenergic receptor agonists and antagonists with improved selectivity and efficacy
- Investigation of the role of alpha-2 adrenergic receptors in the regulation of autonomic and emotional functions
- Evaluation of the therapeutic potential of clonidine and other alpha-2 adrenergic receptor ligands in the treatment of psychiatric disorders, such as depression, anxiety, and PTSD
- Exploration of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of clonidine and its derivatives
- Development of new formulations and delivery systems for clonidine and other alpha-2 adrenergic receptor ligands to improve their pharmacokinetics and bioavailability.
合成法
Clonidine hydrochloride can be synthesized from 2,6-dichlorobenzonitrile, benzaldehyde, and aniline. The reaction involves the formation of an imine intermediate, followed by reduction with sodium borohydride and quenching with hydrochloric acid. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Clonidine hydrochloride has been extensively studied for its pharmacological effects on the central nervous system. It has been used as a research tool to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes, including pain, anxiety, depression, and addiction.
特性
CAS番号 |
130186-26-4 |
|---|---|
分子式 |
C21H18Cl2N2 |
分子量 |
369.3 g/mol |
IUPAC名 |
(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+; |
InChIキー |
BRBLXQRJSVLYHU-AMDBCLDASA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
正規SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
同義語 |
2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride TA 383 TA-383 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



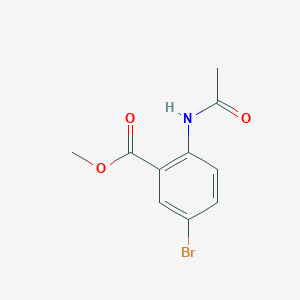

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
